Avanafil impurity 24

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

Avanafil Impurity 24 is a fully characterized process-related impurity standard for avanafil API QC and ANDA submissions. Its unique 2-chloro-4-methoxybenzyl structure ensures specific chromatographic resolution (6.02 min) critical for ICH Q2(R1) method validation. Supplied with comprehensive analytical data for regulatory compliance. Essential for accurate batch release testing and impurity quantification.

Molecular Formula C18H22N4O4
Molecular Weight 358.4 g/mol
Cat. No. B13053267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvanafil impurity 24
Molecular FormulaC18H22N4O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCCC3CO
InChIInChI=1S/C18H22N4O4/c1-26-14-6-4-12(5-7-14)9-19-16-15(17(24)25)10-20-18(21-16)22-8-2-3-13(22)11-23/h4-7,10,13,23H,2-3,8-9,11H2,1H3,(H,24,25)(H,19,20,21)/t13-/m1/s1
InChIKeyQOBLCWBBKFBHQF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avanafil Impurity 24: Defined Process Impurity for Avanafil API Quality Control and ANDA Filing


Avanafil Impurity 24 is a chemically defined, process-related impurity of the PDE5 inhibitor avanafil, identified and characterized during the synthesis of the active pharmaceutical ingredient (API). Its systematic chemical name is Ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate, with the molecular formula C₁₆H₁₈ClN₃O₃S, a molecular weight of 367.9 g/mol, and is assigned CAS Registry Number 2520114-23-0 [1] [2]. This impurity is not a degradation product but originates from specific process-related pathways, and its presence is monitored in several laboratory batches at levels ranging from 0.29% to 1.63% [3]. It is supplied as a characterized reference standard, compliant with regulatory guidelines, for use in analytical method development, validation, and quality control (QC) applications essential for Abbreviated New Drug Applications (ANDA) and commercial avanafil production [1] [4].

Why Avanafil Impurity 24 Cannot Be Substituted with Other Avanafil Impurities in Analytical Methods


Avanafil Impurity 24 possesses a unique molecular structure—specifically a 2-chloro-4-methoxybenzyl group and a methylthio substituent on the pyrimidine ring—that is distinct from other avanafil-related impurities, such as Impurity 21 (which contains a 3,5-dichloro-4-methoxybenzyl group) or Impurity 29 (a larger dimer-like structure) [1] [2] [3]. These structural differences are not merely nominal; they directly dictate the impurity's chromatographic behavior and its specific retention time in validated analytical methods. In a regulatory QC or ANDA setting, substituting one impurity reference standard for another based on general class would result in an incorrect chromatographic peak assignment, leading to a failure to meet specificity requirements as per ICH Q2(R1) and potentially inaccurate quantification of impurities in the final drug product [4]. The precise and verifiable identity of Avanafil Impurity 24 is therefore a non-negotiable requirement for method validation and batch release testing, as detailed in the quantitative evidence below.

Quantitative Differentiation of Avanafil Impurity 24: Verified Analytical and Structural Evidence


Structural Differentiation: Halogen Substitution Pattern and Molecular Weight

Avanafil Impurity 24 is structurally defined by a single chlorine atom on its benzyl moiety and a methylthio group on the pyrimidine ring, resulting in a molecular formula of C₁₆H₁₈ClN₃O₃S and a molecular weight of 367.9 g/mol [1]. In direct contrast, the closely related Impurity 21 features an additional chlorine atom on the benzyl ring (a 3,5-dichloro pattern), giving it a formula of C₁₆H₁₇Cl₂N₃O₃S and a molecular weight of 402.3 g/mol [2]. This structural variation is not trivial; it alters the compound's physicochemical properties, which is a critical differentiator for its identification and quantification in chromatographic systems [3].

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

Distinct Chromatographic Behavior: Verified Retention Time and Resolution in a Validated UPLC Method

In a validated UPLC method for avanafil and its impurities, Avanafil Impurity 24 (designated as Imp-C) exhibits a specific retention time of 6.02 minutes, with a calculated resolution of 3.88 ± 0.03 from the avanafil peak at 5.44 minutes [1]. This is a key differentiator from other process impurities: Imp-A has a retention time of 4.29 min and Imp-B of 5.02 min (resolution 5.35 ± 0.03) [1]. The unique combination of retention time and resolution ensures that Avanafil Impurity 24 can be reliably separated from both the API and other potential impurities in a single analytical run, meeting the specificity requirements of ICH Q2(R1) [2].

UPLC Method Development Impurity Quantification Chromatographic Separation

Regulatory Compliance: Supplied with Detailed Characterization Data for ANDA Filings

Avanafil Impurity 24 is not merely identified; it is supplied as a fully characterized reference standard with detailed analytical data compliant with regulatory guidelines [1] [2]. This contrasts with generic or in-house synthesized impurities that may lack the rigorous, documented characterization—including NMR, MS, and purity assessment—required for a defensible ANDA submission. The product's traceability can be further extended to pharmacopeial standards (USP or EP) based on feasibility, providing an added layer of regulatory confidence [1] [3]. In the context of process impurity control, where levels can range from 0.29% to 1.63% in laboratory batches, having a well-characterized reference is critical for accurate quantification and meeting the ICH Q3A threshold for identification and qualification [4].

Regulatory Compliance Reference Standard Quality Control

Process-Specific Origin and Control: Detected Levels and Synthetic Method

Avanafil Impurity 24 is a defined process impurity arising from specific synthetic pathways, not a general degradation product [1]. This is a critical distinction, as it dictates the point of control in the manufacturing process. In a study analyzing several laboratory batches, the content of this and other related impurities was found to range from 0.29% to 1.63% [2]. A dedicated patent (CN-112661705-A) discloses a synthetic method for avanafil impurities, including Impurity 24, which provides a basis for its isolation, characterization, and eventual control [3]. This level of understanding of its origin and control is a significant advantage over impurities that are merely identified but not linked to a specific process step, allowing for targeted process optimization to reduce its formation.

Process Chemistry Impurity Control Strategy Synthesis

Primary Application Scenarios for Avanafil Impurity 24 in Analytical and Regulatory Workflows


Reference Standard for UPLC/HPLC Method Development and Validation

Utilize the verified retention time (6.02 min) and resolution (3.88 ± 0.03) of Avanafil Impurity 24, as established in a validated UPLC method, as a critical marker for developing and validating a stability-indicating analytical method [1]. Its unique chromatographic signature ensures the method's specificity, enabling accurate separation and quantification of this impurity from the avanafil API and other related substances, fulfilling ICH Q2(R1) requirements [2].

Quality Control (QC) Batch Release Testing for Avanafil API and Drug Product

Employ the fully characterized Avanafil Impurity 24 standard, supplied with detailed analytical data, for routine QC analysis to monitor and quantify its presence in commercial avanafil batches [3]. Given its detection in laboratory batches at levels up to 1.63%, accurate quantification against this standard is essential to ensure the drug substance and product meet predefined acceptance criteria, typically ≤0.2% for unspecified impurities based on maximum daily dose [4].

ANDA Filing Support and Regulatory Submission Package

Include the comprehensive characterization data for Avanafil Impurity 24 in the ANDA submission package to demonstrate control over this specific process-related impurity [5]. The availability of a well-defined reference standard with potential traceability to USP or EP standards strengthens the submission by providing clear evidence of impurity identification, qualification, and a proposed control strategy as per ICH Q3A guidelines [6].

Process Chemistry Optimization and Impurity Fate/Purge Studies

Use Avanafil Impurity 24 as a marker to investigate and optimize the synthetic process. As its formation is linked to specific synthetic pathways, spiking studies with the characterized reference standard can be conducted to understand its fate and purge across different unit operations [7]. This enables a science-based approach to demonstrate effective control and justify higher reporting thresholds, reducing the analytical burden on routine QC testing [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avanafil impurity 24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.